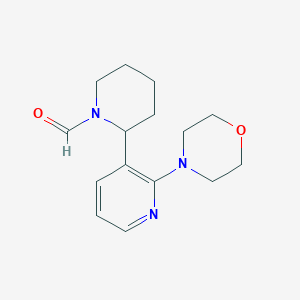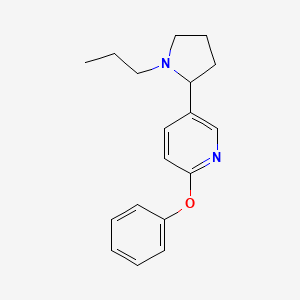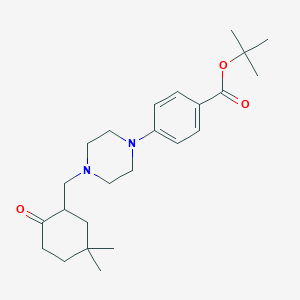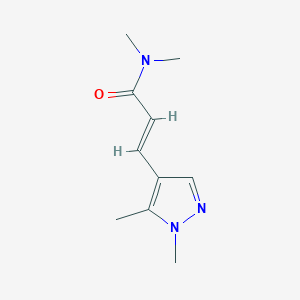
(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,5-二氧代吡咯烷-1-基 2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(4-羟基苯基)丙酸酯是一种复杂的有机化合物,其特征在于具有芴甲氧基羰基 (Fmoc) 保护基。由于它能够在合成过程中保护氨基,因此该化合物常用于肽合成。
准备方法
合成路线和反应条件
(S)-2,5-二氧代吡咯烷-1-基 2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(4-羟基苯基)丙酸酯的合成通常涉及以下步骤:
Fmoc 保护: 目标分子的氨基使用 Fmoc 基团进行保护。这可以通过在碱性条件下(如碳酸钠)用芴甲氧基羰基氯与氨基反应来实现。
偶联反应: 然后使用偶联试剂(如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))将保护的氨基酸偶联到所需的肽序列上。
纯化: 最终产物通过色谱柱或重结晶等技术进行纯化。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,通常涉及自动化合成器和大型纯化系统。
化学反应分析
反应类型
(S)-2,5-二氧代吡咯烷-1-基 2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(4-羟基苯基)丙酸酯会发生几种类型的化学反应:
脱保护: 使用碱(如哌啶)可以去除 Fmoc 基团,露出游离氨基。
偶联: 该化合物可以参与肽偶联反应,与其他氨基酸形成肽键。
取代: 苯环上的羟基可以与各种亲电试剂发生取代反应。
常用试剂和条件
脱保护: 二甲基甲酰胺 (DMF) 中的哌啶。
偶联: 在碱性条件下(如 N-甲基吗啉 (NMM))使用 DCC 或 DIC。
取代: 在碱性条件下使用烷基卤化物等亲电试剂。
主要产物
脱保护: 游离氨基。
偶联: 肽链。
取代: 取代的苯基衍生物。
科学研究应用
(S)-2,5-二氧代吡咯烷-1-基 2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(4-羟基苯基)丙酸酯广泛用于科学研究:
化学: 用于合成肽和其他复杂的有机分子。
生物学: 用于研究蛋白质-蛋白质相互作用和酶机制。
医药: 用于开发基于肽的药物和治疗剂。
工业: 用于生产用于研究和制药目的的合成肽。
作用机理
该化合物主要通过其在肽合成中作为保护基的作用发挥作用。Fmoc 基团在合成过程中保护氨基免受不必要的反应。合成完成后,去除 Fmoc 基团,露出游离氨基,以供进一步反应。
作用机制
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions.
相似化合物的比较
类似化合物
Boc(叔丁氧基羰基)保护的氨基酸: 类似于 Fmoc 保护的氨基酸,但使用不同的保护基。
Cbz(氨基苄氧基羰基)保护的氨基酸: 另一种用于肽合成的保护基类型。
独特性
(S)-2,5-二氧代吡咯烷-1-基 2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(4-羟基苯基)丙酸酯的独特性在于它使用 Fmoc 基团,该基团可以在温和条件下轻松去除,使其非常适合用于自动肽合成。
属性
分子式 |
C28H24N2O7 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C28H24N2O7/c31-18-11-9-17(10-12-18)15-24(27(34)37-30-25(32)13-14-26(30)33)29-28(35)36-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,31H,13-16H2,(H,29,35)/t24-/m0/s1 |
InChI 键 |
SUAHYEFZOWZLGS-DEOSSOPVSA-N |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)
![Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)
![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)





![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)
![tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)
![Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815754.png)
